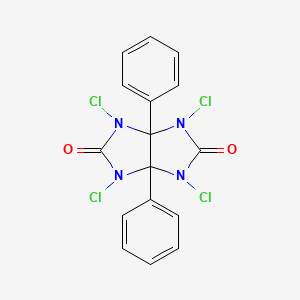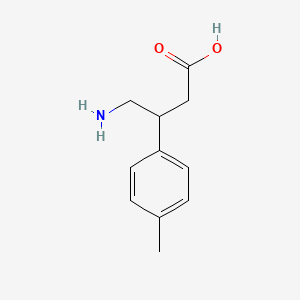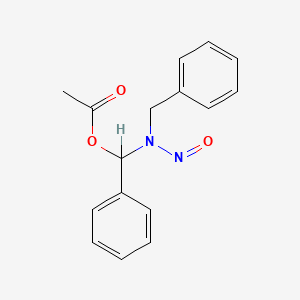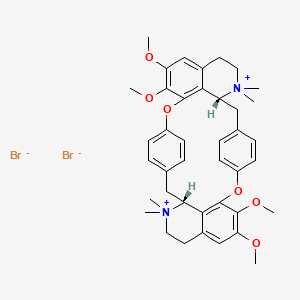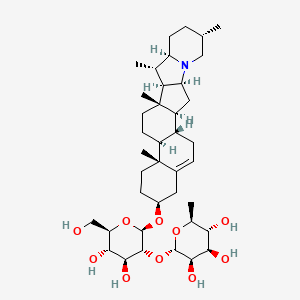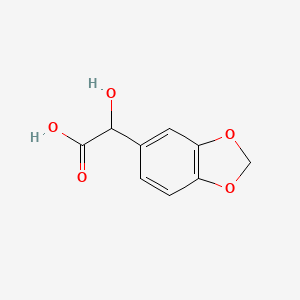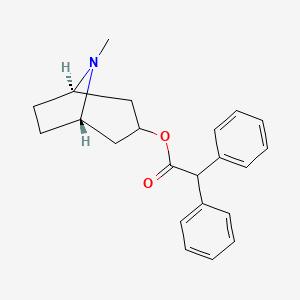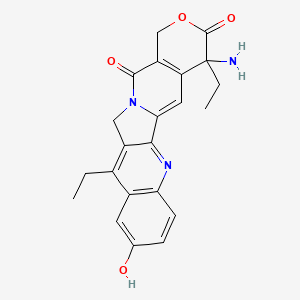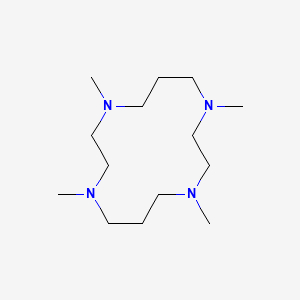
Triphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphosphane is a member of phosphanes.
Aplicaciones Científicas De Investigación
1. Development of New Ligands
Triphosphine ligands, such as branched triphosphines, are explored for their unique coordination chemistry and reactivity. Phanopoulos, Miller, and Long (2015) discussed synthetic strategies to create new ligands by substituting the apical moiety of triphosphine with different fragments. This development opens pathways for new chemical applications and catalytic processes (Phanopoulos, Miller, & Long, 2015).
2. Catalysis
Triphosphine complexes exhibit significant catalytic activity. Raebiger et al. (2006) demonstrated that a bimetallic palladium complex with a bis(triphosphine) ligand catalyzes the electrochemical reduction of CO2 to CO, offering a potential solution for carbon capture and utilization (Raebiger et al., 2006).
3. Structural and Stereochemical Studies
Research into the stereochemistry and exchange processes in complexes containing triphosphine ligands, such as those involving cobalt(I), provides insight into their dynamic behavior and potential applications in materials science and coordination chemistry. Dubois and Meek (1976) conducted studies on such complexes, revealing intricate details about their stereochemical properties (Dubois & Meek, 1976).
4. Synthesis of Novel Compounds
The synthesis of new compounds using triphosphine ligands, such as lysidinyl-triphosphine Pd(II) complexes, has been explored. Andrieu, Harmand, and Picquet (2010) described the synthesis of such compounds, showcasing the versatility of triphosphine in creating diverse chemical entities (Andrieu, Harmand, & Picquet, 2010).
5. Luminescence Properties
The luminescence properties of triphosphine-stabilized complexes, such as heterometallic alkynyl clusters, are of interest for potential applications in optoelectronics and sensing. Chen, Zhang, and Chen (2012) investigated a triphosphine-stabilized Ag16Cu9 alkynyl cluster, which exhibited unique luminescence properties (Chen, Zhang, & Chen, 2012).
6. Electrocatalysis
Triphosphine complexes have been developed as catalysts for the reduction of CO2 and CO, highlighting their role in environmental chemistry and renewable energy research. Dubois (1997) explored various structural aspects of these complexes to enhance their catalytic efficiency (Dubois, 1997).
Propiedades
Número CAS |
13597-70-1 |
|---|---|
Nombre del producto |
Triphosphine |
Fórmula molecular |
H5P3 |
Peso molecular |
97.961 g/mol |
Nombre IUPAC |
bis(phosphanyl)phosphane |
InChI |
InChI=1S/H5P3/c1-3-2/h3H,1-2H2 |
Clave InChI |
ITHPEWAHFNDNIO-UHFFFAOYSA-N |
SMILES |
PPP |
SMILES canónico |
PPP |
Otros números CAS |
13597-70-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



